molecular formula C22H25N7O3S2 B2673024 1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide CAS No. 476482-20-9

1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide

Cat. No.: B2673024
CAS No.: 476482-20-9
M. Wt: 499.61
InChI Key: JFHAOORXBRTLLP-UHFFFAOYSA-N
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Description

This compound is a purine derivative featuring a piperidine carboxamide moiety and a benzothiazole-substituted ethyl side chain. Structurally, it combines a xanthine core (1,3-dimethyl-2,6-dioxopurine) with a piperidine-4-carboxamide group at position 8 and a thioether-linked benzothiazole substituent at position 5. Such modifications are typical in kinase inhibitors targeting adenosine or tyrosine kinase receptors, where the purine scaffold mimics ATP binding . The benzothiazole-thioethyl group enhances hydrophobic interactions with protein pockets, while the piperidine carboxamide may improve solubility and target specificity .

Properties

IUPAC Name

1-[7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N7O3S2/c1-26-18-16(19(31)27(2)22(26)32)29(20(25-18)28-9-7-13(8-10-28)17(23)30)11-12-33-21-24-14-5-3-4-6-15(14)34-21/h3-6,13H,7-12H2,1-2H3,(H2,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHAOORXBRTLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)C(=O)N)CCSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476482-20-9
Record name 1-{7-[2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ETHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}-4-PIPERIDINECARBOXAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

The compound 1-(7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, including anticancer and neuroprotective effects, through various studies and data analyses.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N7O3S2C_{22}H_{25}N_{7}O_{3}S_{2} . It features a piperidine ring and a benzothiazole moiety, which are known to enhance biological activity in several compounds.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring benzothiazole derivatives. For instance:

  • Case Study 1 : A series of benzothiazole derivatives were synthesized and tested against colon carcinoma HCT-15 cells. The presence of the benzothiazole moiety was crucial for cytotoxic activity, with some derivatives showing IC50 values below 2 µg/mL .
  • Case Study 2 : In another study, compounds similar to the target molecule exhibited significant activity against various cancer cell lines. The structure-activity relationship (SAR) indicated that modifications at specific positions on the benzothiazole ring could enhance efficacy .
CompoundCell Line TestedIC50 (µg/mL)Notes
Compound 24aHCT-151.61 ± 1.92High efficacy
Compound 24bHCT-151.98 ± 1.22Significant cytotoxicity
Compound 13Jurkat & A-431< DoxorubicinEquipotent against both cell lines

Neuroprotective Effects

The neuroprotective properties of similar compounds have also been explored:

  • Study Findings : Compounds containing the benzothiazole structure were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer’s. Some derivatives showed promising AChE inhibitory activity .

Anticonvulsant Activity

Compounds related to the target molecule have been tested for anticonvulsant effects:

  • Case Study : A series of new benzothiazole derivatives were synthesized and evaluated using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) test in animal models. Results indicated significant anticonvulsant activity with minimal neurotoxicity .

The biological activities of this compound may be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The presence of functional groups in the compound allows for interaction with enzymes such as AChE.
  • Cell Cycle Disruption : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells by disrupting cell cycle regulation.
  • Hydrophobic Interactions : Molecular dynamics simulations indicate that hydrophobic interactions play a significant role in binding affinity towards target proteins .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the benzothiazole moiety is linked to enhanced cytotoxicity against various cancer cell lines. For instance:

  • Study Findings : A study reported that thiazole derivatives exhibited significant antiproliferative effects against breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and colorectal carcinoma (HCT116) cell lines. The compound's analogues demonstrated IC50 values indicating effective growth inhibition .

Neuropharmacological Effects

The compound has been investigated for its anticonvulsant properties. In a picrotoxin-induced convulsion model:

  • Results : Compounds with similar structures showed promising anticonvulsant activity. The structure–activity relationship (SAR) analysis indicated that modifications to the thiazole ring could enhance efficacy .

Case Study 1: Antitumor Activity

In a comparative study on thiazole-bearing compounds:

  • Objective : To evaluate the anticancer efficacy against multiple cell lines.
  • Methodology : Various thiazole derivatives were synthesized and tested.
  • Findings : One derivative exhibited an IC50 value of 5.71 μM against MCF-7 cells, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC50 = 6.14 μM) .

Case Study 2: Anticonvulsant Efficacy

A study focused on the anticonvulsant properties of thiazole derivatives:

  • Objective : To assess the effectiveness in preventing seizures.
  • Results : Compounds demonstrated significant protection in animal models with specific structural features correlating to higher efficacy levels .

Chemical Reactions Analysis

Thioether Oxidation

The benzo[d]thiazol-2-ylthioethyl side chain contains a sulfur atom susceptible to oxidation:

  • Reaction :

    R S R or H2O2,acidO2,catalystR SO R Excess oxidantR SO2 R \text{R S R }\xrightarrow[\text{or H}_2\text{O}_2,\text{acid}]{\text{O}_2,\text{catalyst}}\text{R SO R }\xrightarrow[]{\text{Excess oxidant}}\text{R SO}_2\text{ R }
  • Conditions :

    • Mild: Oxygen or peroxide in acidic media yields sulfoxides.

    • Strong: Excess peroxide or peracids yield sulfones .

  • Impact : Oxidation alters the electronic properties of the molecule, potentially affecting bioactivity .

Carboxamide Hydrolysis

The piperidine-4-carboxamide group may undergo hydrolysis under extreme pH:

  • Reaction :

    R CONH2H+or OHH2OR COOH+NH3\text{R CONH}_2\xrightarrow[\text{H}^+\text{or OH}^-]{\text{H}_2\text{O}}\text{R COOH}+\text{NH}_3
  • Conditions :

    • Acidic: Slow hydrolysis at elevated temperatures.

    • Basic: Faster cleavage due to nucleophilic attack by hydroxide ions .

Purine Core Reactivity

The 1,3-dimethyl-2,6-dioxo-tetrahydro-1H-purin-8-yl core participates in:

Nucleophilic Substitution

  • Site : C8 position (due to electron-withdrawing carbonyl groups).

  • Reagents : Amines or thiols under basic conditions .

  • Example :

    Purine C8 X+NuPurine C8 Nu+X\text{Purine C8 X}+\text{Nu}^-\rightarrow \text{Purine C8 Nu}+\text{X}^-

Ring-Opening Reactions

  • Conditions : Strong bases or acids may cleave the purine ring, especially at the imidazole or pyrimidine subunits .

Stability Under Environmental Conditions

ConditionStability ProfileKey Findings
pH 1–3 (Acidic) ModerateCarboxamide shows slow hydrolysis; purine core remains intact .
pH 7–9 (Neutral) HighNo significant degradation observed over 24 hours .
pH 10–12 (Basic) LowRapid carboxamide hydrolysis and potential thioether oxidation .
Temperature Stable up to 100°CDecomposition observed >120°C, forming volatile byproducts .

Synthetic Pathway and Key Reactions

The compound is synthesized via sequential functionalization:

  • Purine Core Formation :

    • Condensation of thiourea with a diketone precursor under acidic catalysis .

  • Thioether Linkage :

    • Nucleophilic substitution between a bromoethyl intermediate and benzo[d]thiazole-2-thiol .

  • Piperidine-Carboxamide Coupling :

    • Amide bond formation using carbodiimide reagents (e.g., EDC/HOBt) .

Electrochemical Behavior (Analog-Based Inference)

While direct data is limited, structural analogs with nitro groups exhibit redox activity via enzymatic pathways (e.g., nitroreductases) . The thioether moiety may similarly participate in redox cycles, though this requires experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally related molecules:

Compound Core Structure Substituents Molecular Weight Reported Targets Key Differences
Target Compound (1-(7-(2-(Benzothiazol-2-ylthio)ethyl)-1,3-dimethylpurine-8-yl)piperidine-4-carboxamide) Xanthine - Benzothiazole-thioethyl at C7
- Piperidine-4-carboxamide at C8
~529.6 g/mol Kinases (ALK, JAK2 inferred) Unique benzothiazole-thioethyl group enhances lipophilicity and π-π stacking .
1-[1,3-Dimethyl-7-(3-methylbenzyl)-2,6-dioxopurin-8-yl]piperidine-4-carboxamide () Xanthine - 3-Methylbenzyl at C7
- Piperidine-4-carboxamide at C8
~468.5 g/mol Not explicitly stated 3-Methylbenzyl lacks sulfur atom, reducing potential for disulfide bonding .
7-(2-(Benzimidazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-purine-2,6-dione () Xanthine - Benzimidazole-thioethyl at C7
- 4-Methylpiperidine at C8
~513.6 g/mol Kinases (CCG-22374 analog) Benzimidazole replaces benzothiazole, altering electron density and H-bonding .
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine () Imidazopyridine - Cyano, 4-nitrophenyl, ester groups ~534.5 g/mol Not kinase-related Entirely distinct core (imidazopyridine vs. purine), implying different bioactivity .

Physicochemical Properties

  • Solubility : The piperidine carboxamide group enhances aqueous solubility compared to ester-containing analogs (e.g., ) .
  • Lipophilicity : The benzothiazole-thioethyl group increases logP (~2.8 estimated) relative to the 3-methylbenzyl analog (logP ~2.1), favoring blood-brain barrier penetration .

Research Findings and Implications

  • Kinase Inhibition : Piperidine carboxamide derivatives (e.g., ) are potent Type I1/2 kinase inhibitors, binding both active and inactive kinase conformations. The target compound’s bulkier substituents may stabilize these interactions .
  • Resistance Mutations : Analogs with benzimidazole-thioethyl groups () show reduced efficacy against L884P-mutant JAK2, suggesting the target compound’s benzothiazole group might mitigate resistance .

Q & A

Q. How to address discrepancies in reported yields for analogous compounds?

  • Answer : Yields may vary due to:
  • Reaction Scalability : Pilot-scale reactions often have lower yields than small-scale optimizations .
  • Intermediate Stability : Thioether intermediates may oxidize if not handled under inert atmospheres .

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